molecular formula C19H22N6O B2983612 2-[(1-{2-cyclopropylpyrazolo[1,5-a]pyrazin-4-yl}piperidin-4-yl)methoxy]pyrimidine CAS No. 2415511-55-4

2-[(1-{2-cyclopropylpyrazolo[1,5-a]pyrazin-4-yl}piperidin-4-yl)methoxy]pyrimidine

Cat. No.: B2983612
CAS No.: 2415511-55-4
M. Wt: 350.426
InChI Key: RJOGEKAHCRQKBO-UHFFFAOYSA-N
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Description

2-[(1-{2-cyclopropylpyrazolo[1,5-a]pyrazin-4-yl}piperidin-4-yl)methoxy]pyrimidine is a complex organic compound that belongs to the class of pyrazolo[1,5-a]pyrazine derivatives

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-[(1-{2-cyclopropylpyrazolo[1,5-a]pyrazin-4-yl}piperidin-4-yl)methoxy]pyrimidine typically involves multiple steps, starting from readily available starting materials. The key steps include the formation of the pyrazolo[1,5-a]pyrazine core, followed by the introduction of the piperidine and pyrimidine moieties. Common reagents used in these reactions include cyclopropylamine, pyrazine derivatives, and various coupling agents.

Industrial Production Methods

Industrial production methods for this compound would likely involve optimization of the synthetic route to improve yield and reduce costs. This could include the use of continuous flow reactors, advanced purification techniques, and scalable reaction conditions.

Chemical Reactions Analysis

Types of Reactions

2-[(1-{2-cyclopropylpyrazolo[1,5-a]pyrazin-4-yl}piperidin-4-yl)methoxy]pyrimidine can undergo various chemical reactions, including:

    Oxidation: This reaction can introduce oxygen-containing functional groups.

    Reduction: This reaction can remove oxygen-containing functional groups or reduce double bonds.

    Substitution: This reaction can replace one functional group with another.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and various nucleophiles and electrophiles for substitution reactions. Reaction conditions typically involve controlled temperatures, solvents like dichloromethane or ethanol, and catalysts to enhance reaction rates.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation might yield hydroxylated derivatives, while substitution reactions could introduce various functional groups like halogens or alkyl groups.

Scientific Research Applications

2-[(1-{2-cyclopropylpyrazolo[1,5-a]pyrazin-4-yl}piperidin-4-yl)methoxy]pyrimidine has several scientific research applications:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Studied for its potential interactions with biological macromolecules.

    Medicine: Investigated for its potential therapeutic effects, including anti-inflammatory and anticancer activities.

    Industry: Used in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of 2-[(1-{2-cyclopropylpyrazolo[1,5-a]pyrazin-4-yl}piperidin-4-yl)methoxy]pyrimidine involves its interaction with specific molecular targets, such as enzymes or receptors. These interactions can modulate various biochemical pathways, leading to the compound’s observed biological effects. For example, it might inhibit a key enzyme involved in inflammation, thereby reducing inflammatory responses.

Comparison with Similar Compounds

Similar Compounds

  • 2-cyclopropylpyrazolo[1,5-a]pyrazin-4-ol
  • 1-[(1-{2-cyclopropylpyrazolo[1,5-a]pyrazin-4-yl}azetidin-3-yl)methyl]-4-methyl-1H-pyrazole

Uniqueness

2-[(1-{2-cyclopropylpyrazolo[1,5-a]pyrazin-4-yl}piperidin-4-yl)methoxy]pyrimidine is unique due to its specific structural features, which confer distinct biological activities and chemical reactivity. Its combination of the pyrazolo[1,5-a]pyrazine core with piperidine and pyrimidine moieties makes it a versatile compound for various applications.

Properties

IUPAC Name

2-cyclopropyl-4-[4-(pyrimidin-2-yloxymethyl)piperidin-1-yl]pyrazolo[1,5-a]pyrazine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H22N6O/c1-6-21-19(22-7-1)26-13-14-4-9-24(10-5-14)18-17-12-16(15-2-3-15)23-25(17)11-8-20-18/h1,6-8,11-12,14-15H,2-5,9-10,13H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RJOGEKAHCRQKBO-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC1C2=NN3C=CN=C(C3=C2)N4CCC(CC4)COC5=NC=CC=N5
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H22N6O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

350.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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